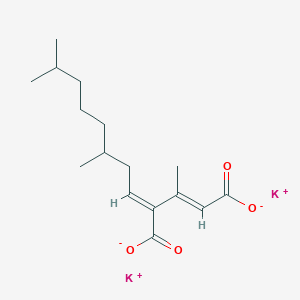
2-hydroxy-N'-(4-methylbenzylidene)-2-phenylacetohydrazide
Übersicht
Beschreibung
2-hydroxy-N'-(4-methylbenzylidene)-2-phenylacetohydrazide, also known as HMPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. HMPA is a hydrazone derivative that can be synthesized using different methods.
Wissenschaftliche Forschungsanwendungen
2-hydroxy-N'-(4-methylbenzylidene)-2-phenylacetohydrazide has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, 2-hydroxy-N'-(4-methylbenzylidene)-2-phenylacetohydrazide has been shown to exhibit anticancer, antiviral, and antimicrobial activities. It has also been investigated for its potential use as a diagnostic tool for Alzheimer's disease. In agriculture, 2-hydroxy-N'-(4-methylbenzylidene)-2-phenylacetohydrazide has been used as a plant growth regulator and as a pesticide. In materials science, 2-hydroxy-N'-(4-methylbenzylidene)-2-phenylacetohydrazide has been used as a ligand in coordination chemistry and as a precursor for the synthesis of metal nanoparticles.
Wirkmechanismus
The mechanism of action of 2-hydroxy-N'-(4-methylbenzylidene)-2-phenylacetohydrazide is not fully understood. However, it has been proposed that 2-hydroxy-N'-(4-methylbenzylidene)-2-phenylacetohydrazide exerts its biological activities through the inhibition of various enzymes and proteins. For example, 2-hydroxy-N'-(4-methylbenzylidene)-2-phenylacetohydrazide has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. 2-hydroxy-N'-(4-methylbenzylidene)-2-phenylacetohydrazide has also been shown to inhibit the activity of HIV-1 reverse transcriptase, an enzyme that is essential for the replication of the virus.
Biochemical and Physiological Effects:
2-hydroxy-N'-(4-methylbenzylidene)-2-phenylacetohydrazide has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2-hydroxy-N'-(4-methylbenzylidene)-2-phenylacetohydrazide can induce apoptosis, a programmed cell death, in cancer cells. 2-hydroxy-N'-(4-methylbenzylidene)-2-phenylacetohydrazide has also been shown to inhibit the growth of various microorganisms such as bacteria and fungi. In animal studies, 2-hydroxy-N'-(4-methylbenzylidene)-2-phenylacetohydrazide has been shown to exhibit analgesic and anti-inflammatory activities.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-hydroxy-N'-(4-methylbenzylidene)-2-phenylacetohydrazide in lab experiments is its low toxicity. 2-hydroxy-N'-(4-methylbenzylidene)-2-phenylacetohydrazide has been shown to have low acute toxicity in animal studies. Another advantage is its stability. 2-hydroxy-N'-(4-methylbenzylidene)-2-phenylacetohydrazide is stable under normal laboratory conditions and can be stored for long periods of time. However, one limitation of using 2-hydroxy-N'-(4-methylbenzylidene)-2-phenylacetohydrazide is its solubility. 2-hydroxy-N'-(4-methylbenzylidene)-2-phenylacetohydrazide has low solubility in water, which can limit its use in aqueous systems.
Zukünftige Richtungen
There are several future directions for the research of 2-hydroxy-N'-(4-methylbenzylidene)-2-phenylacetohydrazide. One direction is the investigation of its potential use as a therapeutic agent for various diseases such as cancer and viral infections. Another direction is the development of new synthetic methods for 2-hydroxy-N'-(4-methylbenzylidene)-2-phenylacetohydrazide and its derivatives. Furthermore, the use of 2-hydroxy-N'-(4-methylbenzylidene)-2-phenylacetohydrazide as a ligand in coordination chemistry and as a precursor for the synthesis of metal nanoparticles can also be explored further.
Eigenschaften
IUPAC Name |
2-hydroxy-N-[(E)-(4-methylphenyl)methylideneamino]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-12-7-9-13(10-8-12)11-17-18-16(20)15(19)14-5-3-2-4-6-14/h2-11,15,19H,1H3,(H,18,20)/b17-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVDGPHALCSOSDT-GZTJUZNOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=NNC(=O)C(C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/NC(=O)C(C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[cyclohexyl(methyl)amino]-3-{3-[(cyclopentylamino)methyl]phenoxy}-2-propanol](/img/structure/B3861807.png)
![ethyl 5-(3,4-dimethoxyphenyl)-2-(2-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3861815.png)
![N'-(3-chlorobenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B3861821.png)

![[3-(2-phenoxyethyl)-1-(3-phenoxypropanoyl)-3-piperidinyl]methanol](/img/structure/B3861831.png)
![4-ethyl-5-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B3861837.png)


![2-(4-chlorophenoxy)-N'-[1-(2-naphthyl)ethylidene]acetohydrazide](/img/structure/B3861849.png)
![4-(2-{[(4-methylphenyl)amino]acetyl}carbonohydrazonoyl)phenyl 2-chlorobenzoate](/img/structure/B3861868.png)
![ethyl 2-(4-acetyl-3-methoxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3861879.png)
![N-{[(3-chloro-2-hydroxy-5-nitrophenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B3861885.png)
![N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B3861890.png)